2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. It features a bromine atom, an isoxazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Isoxazole derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their diverse chemical and biological properties .
Mode of Action
Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions between this compound and its targets, leading to these effects, remain to be elucidated.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .
Result of Action
Based on the known biological activities of isoxazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various disease contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, where the isoxazole derivative is reacted with a suitable alkyl halide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated isoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation/Reduction: Modified isoxazole derivatives with altered oxidation states.
Hydrolysis: Breakdown products including benzenesulfonic acid and isoxazole derivatives.
Scientific Research Applications
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Chemical Biology: Use in studying enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- 2-iodo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
Uniqueness
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not undergo as readily. This makes it a valuable compound for developing new derivatives with tailored properties .
Properties
IUPAC Name |
2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIGDDFSRKWBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CON=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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